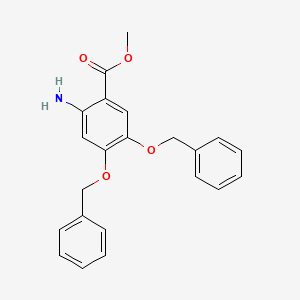

Methyl 2-amino-4,5-bis(benzyloxy)benzoate

Description

Overview of Benzoate (B1203000) Derivatives in Contemporary Chemical Transformations

Benzoate derivatives, esters of benzoic acid, are a class of compounds with widespread significance in chemistry. In organic synthesis, they are fundamental intermediates for creating elaborate molecular structures. Their utility spans the production of fine chemicals, polymers, and dyes. The benzoate functional group is a common feature in numerous pharmacologically active compounds and serves as a key building block in medicinal chemistry. Furthermore, these derivatives are employed in the synthesis of coordination compounds and liquid crystals, demonstrating their versatility across different chemical disciplines.

Significance of 2-Aminobenzoate (B8764639) Scaffolds in Advanced Organic Synthesis

The 2-aminobenzoate scaffold, also known as the anthranilate scaffold, is of paramount importance in advanced organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. The ortho-disposition of the amino group and the carboxylate (or ester) function provides a reactive template for a variety of cyclization and condensation reactions.

This structural motif is a cornerstone in the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities. researchgate.netnih.gov The reaction of a 2-aminobenzoate with various reagents can lead to the formation of the characteristic fused heterocyclic system of quinazolinones. researchgate.netorganic-chemistry.org Moreover, these scaffolds are precursors to other significant heterocyclic systems, such as benzodiazepines, which are also relevant in medicinal chemistry. mdpi.com The reactivity of the 2-aminobenzoate core allows for the generation of diverse molecular libraries for drug discovery and development. google.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4,5-bis(phenylmethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-25-22(24)18-12-20(26-14-16-8-4-2-5-9-16)21(13-19(18)23)27-15-17-10-6-3-7-11-17/h2-13H,14-15,23H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHJUYHTKQPTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001187300 | |

| Record name | Benzoic acid, 2-amino-4,5-bis(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001187300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415560-78-9 | |

| Record name | Benzoic acid, 2-amino-4,5-bis(phenylmethoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-4,5-bis(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001187300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for Methyl 2 Amino 4,5 Bis Benzyloxy Benzoate

Retrosynthetic Analysis of the Methyl 2-amino-4,5-bis(benzyloxy)benzoate Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis reveals several logical disconnections based on key functional groups.

The primary disconnections are:

C-N Bond: The amino group can be derived from the reduction of a nitro group. This is a common and reliable transformation in aromatic chemistry. This leads back to a nitroaromatic precursor, Methyl 2-nitro-4,5-bis(benzyloxy)benzoate.

C-O Ester Bond: The methyl ester can be formed through the esterification of a corresponding carboxylic acid. This suggests that this compound could be synthesized from 2-amino-4,5-bis(benzyloxy)benzoic acid.

C-O Benzyl (B1604629) Ether Bonds: The two benzyloxy groups are typically installed via a Williamson ether synthesis, which involves the alkylation of hydroxyl groups with a benzyl halide. This points to a dihydroxy intermediate, such as Methyl 2-amino-4,5-dihydroxybenzoate.

Combining these steps, a plausible retrosynthetic pathway starts with a commercially available dihydroxybenzoic acid, such as protocatechuic acid (3,4-dihydroxybenzoic acid) . The proposed forward synthesis would involve the following sequence:

Esterification: Conversion of the carboxylic acid of protocatechuic acid to its methyl ester.

Nitration: Regioselective introduction of a nitro group ortho to the ester and meta to the hydroxyl groups.

Benzylation: Protection of the two hydroxyl groups as benzyl ethers.

Reduction: Conversion of the nitro group to the target primary amine.

This strategic sequence ensures that the sensitive functional groups are introduced or modified at the appropriate stage to avoid side reactions and maximize yield.

Established Synthetic Routes to Substituted 2-Aminobenzoates

The synthesis of substituted 2-aminobenzoates, also known as anthranilates, is a well-established area of organic chemistry. Several classical and modern methods are employed, depending on the substitution pattern of the aromatic ring.

The reduction of a nitro group is one of the most common methods for synthesizing aromatic amines. nih.gov For the synthesis of substituted 2-aminobenzoates, this transformation is typically performed on a corresponding 2-nitrobenzoate (B253500) precursor. The choice of reducing agent is critical to ensure compatibility with other functional groups, particularly the ester. sciencemadness.org

Commonly employed methods include:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). While highly efficient, this method can also lead to the cleavage of benzyl ethers (hydrogenolysis), which would be problematic for the synthesis of the target molecule. nih.gov

Metal-Acid Reductions: Classical methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective. However, the harsh acidic conditions can cause hydrolysis of the ester group. A milder variation using iron powder in acetic acid (Fe/AcOH) is often preferred.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) offer milder conditions and can be highly selective for the nitro group, preserving both ester and ether functionalities. sciencemadness.org

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂/Pd-C | MeOH or EtOH, room temp, 1-4 atm H₂ | High yield, clean reaction | May cleave benzyl ethers (hydrogenolysis) |

| Fe/HCl or Fe/AcOH | EtOH/H₂O, reflux | Inexpensive, effective | Harsh acidic conditions, iron waste |

| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Milder than Fe/HCl, good selectivity | Stoichiometric tin waste |

| Na₂S₂O₄ | Aq. NH₃ or NaOH | Mild conditions, ester-friendly | Requires aqueous conditions |

Esterification is a fundamental reaction in the synthesis of benzoate (B1203000) derivatives. When dealing with aminobenzoates, the reactivity of the amino group must be considered.

Fischer Esterification: This is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.org For example, p-aminobenzoic acid can be esterified with ethanol (B145695) using concentrated sulfuric acid as a catalyst. libretexts.org The amino group is protonated under these conditions, preventing it from interfering with the reaction.

Alkylation of Carboxylates: The carboxylate salt of an aminobenzoic acid can be reacted with an alkyl halide, such as methyl iodide, to form the ester. This method avoids strongly acidic conditions.

Use of Thionyl Chloride: A two-step method involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the desired alcohol. researchgate.net This is a highly effective method, though the amine group may need to be protected first (e.g., as an acetamide) to prevent side reactions.

Transesterification: Existing esters can be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst. google.com

The protection of hydroxyl groups as benzyl ethers is a common strategy to prevent them from reacting in subsequent steps. nih.gov The Williamson ether synthesis is the most widely used method for this transformation. nih.gov

The reaction involves deprotonating the hydroxyl groups with a base to form alkoxides, which then act as nucleophiles and displace a halide from a benzyl halide, such as benzyl bromide or benzyl chloride. nih.gov

| Base | Solvent | Typical Temperature | Key Features |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Acetone or DMF | Reflux | Mild, common for phenols |

| Sodium Hydride (NaH) | DMF or THF | 0 °C to room temp | Strong, non-nucleophilic base; for less acidic alcohols |

| Cesium Carbonate (Cs₂CO₃) | DMF or Acetonitrile (B52724) | Room temp to 80 °C | Highly effective due to the "cesium effect" |

For a dihydroxy compound like methyl 3,4-dihydroxybenzoate, a suitable base (e.g., K₂CO₃) and benzyl bromide in a solvent like DMF would be used to form the corresponding bis(benzyloxy) derivative. nih.gov

Isatoic Anhydride (B1165640): This compound serves as a convenient and stable precursor for anthranilic acid and its derivatives. wikipedia.org Isatoic anhydride is prepared from anthranilic acid and phosgene. wikipedia.orgorgsyn.org The reaction of isatoic anhydride with an alcohol, such as methanol (B129727), under basic conditions leads to the formation of the corresponding methyl anthranilate with the release of carbon dioxide. guidechem.comacs.org This methodology provides a direct route to the 2-aminobenzoate (B8764639) core structure and is particularly useful for preparing perfumery-grade esters. acs.org N-substituted isatoic anhydrides can also be used to prepare N-alkylated anthranilates. google.com

Diazomethane (B1218177): While highly effective for the esterification of carboxylic acids due to its high reactivity and the clean formation of nitrogen gas as the only byproduct, diazomethane is also highly toxic and explosive. Its use is now largely restricted to small-scale syntheses where other methods have failed. It reacts rapidly with carboxylic acids at room temperature to provide quantitative yields of the methyl ester.

Advanced Synthetic Approaches to this compound and Analogues

Modern synthetic chemistry offers several advanced strategies for the construction of polysubstituted anilines and their derivatives. While classical methods are often robust, newer approaches can provide improved efficiency, selectivity, or milder reaction conditions.

Photocatalysis in Aniline (B41778) Synthesis: Recent advancements have utilized photoredox catalysis to construct aniline derivatives. galchimia.com These methods can involve dehydrogenative coupling strategies that build the aromatic ring from non-aromatic precursors like amines and ketones, offering a novel way to access complex aniline structures. galchimia.com

Transition Metal-Catalyzed Amination: While the reduction of a nitro group is standard, C-N bond formation can also be achieved through cross-coupling reactions. The Buchwald-Hartwig amination, for example, uses a palladium catalyst to couple an aryl halide or triflate with an amine. This could theoretically be applied to a suitably halogenated precursor of the target molecule.

De Novo Ring Synthesis: Advanced strategies allow for the construction of the substituted benzene (B151609) ring itself from acyclic precursors. For instance, methods involving the cyclization of alkynals can lead to highly substituted aromatic systems, providing a high degree of control over the substitution pattern. mdpi.com

Solid-Phase Synthesis: For the rapid generation of libraries of related compounds, solid-phase synthesis techniques can be employed. While not directly reported for the target molecule, methodologies for the solid-phase synthesis of related heterocycles like 2-aminobenzothiazoles have been developed. nih.govnih.gov These approaches involve attaching a precursor to a resin, performing a series of reactions, and then cleaving the final product from the solid support.

These advanced methods highlight the ongoing evolution of synthetic chemistry, providing powerful tools for accessing complex molecules like this compound and its analogues for various research applications.

Multi-component Reactions Utilizing 2-Aminobenzoyl Derivatives (e.g., Ugi Reactions)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that is particularly relevant for the synthesis of complex amide derivatives. nih.govnih.gov This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov

The core strength of the Ugi reaction lies in its ability to generate molecular diversity in a highly convergent and atom-economical manner. scispace.com For the synthesis of structures related to this compound, a suitably substituted 2-aminobenzoyl derivative could serve as the amine component. The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a nitrilium intermediate. Subsequent reaction with the carboxylate and an intramolecular Mumm rearrangement yields the final α-acylamino amide product. mdpi.com While direct synthesis of the target compound via a classical Ugi reaction is not explicitly detailed in the provided results, the principles of MCRs offer a powerful strategy for creating analogous complex structures. nih.gov The versatility of the Ugi reaction allows for the incorporation of a wide range of substituents, making it a valuable tool for library synthesis in drug discovery. nih.govscispace.com

| Reaction Type | Key Reactants | Product Type | Advantages |

| Ugi-4CR | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High atom economy, molecular diversity, one-pot synthesis |

Palladium-Assisted Coupling Reactions for Substituted Aminobenzoates

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. acs.org The Buchwald-Hartwig amination, for instance, allows for the coupling of amines with aryl halides or triflates, providing a direct route to arylamines. acs.org This methodology is highly versatile and can be applied to a broad range of substrates, including substituted aminobenzoates. beilstein-journals.org

In the context of synthesizing precursors to this compound, palladium catalysis could be employed to introduce the amino group at the C2 position of a suitably functionalized benzoic acid ester. For example, a precursor such as methyl 2-bromo-4,5-bis(benzyloxy)benzoate could be coupled with an ammonia (B1221849) equivalent or a protected amine under palladium catalysis. The choice of ligand is crucial for the success of these reactions, with various phosphine-based ligands being developed to promote efficient coupling. acs.org These reactions often proceed under mild conditions and exhibit high functional group tolerance. orgsyn.org

| Coupling Reaction | Reactants | Catalyst System | Key Bond Formed |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate, Amine | Palladium Precursor + Ligand | Aryl-Nitrogen (C-N) |

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate, Boronic Acid | Palladium Precursor + Ligand | Aryl-Aryl (C-C) |

Chemoselective Functionalization of Precursors

The synthesis of polysubstituted aromatic compounds like this compound often relies on the chemoselective functionalization of precursor molecules. This strategy involves the selective reaction of one functional group in the presence of others. For instance, starting with a molecule containing multiple reactive sites, such as methyl 2-nitro-4,5-dihydroxybenzoate, a series of selective protection and functionalization steps can be employed.

A common approach involves the protection of the hydroxyl groups as benzyl ethers, followed by the selective reduction of the nitro group to an amine. The reduction of a nitro group in the presence of other reducible functionalities can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation under controlled conditions. A patent describes a method for the preparation of 2-amino-4-methylamino methyl benzoate hydrochloride, which involves the reduction of a nitro group and a cyano group using hydrogen gas with a catalyst. google.com This highlights the potential for selective reductions in the synthesis of complex aminobenzoates.

Purification and Isolation Techniques

The isolation of pure this compound from a reaction mixture is essential to ensure its suitability for subsequent applications. Common purification techniques include chromatography and recrystallization.

Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Column Chromatography)

Column chromatography is a widely used technique for the purification of organic compounds. illinois.edu For compounds like substituted benzoates, silica gel is a common stationary phase. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase as they are passed through the column with a mobile phase.

The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is often used, with the polarity being gradually increased to elute compounds with increasing polarity. High-performance liquid chromatography (HPLC) is a more advanced chromatographic technique that can be used for both analytical and preparative-scale purification of benzoates and related compounds. myfoodresearch.comnih.govorientjchem.org Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is frequently employed for the separation of aromatic compounds. myfoodresearch.comnih.gov

| Chromatographic Technique | Stationary Phase | Mobile Phase Principle | Application |

| Silica Gel Column Chromatography | Silica Gel (Polar) | Gradient of non-polar to polar solvents | General purification of organic compounds |

| Reversed-Phase HPLC | C18 (Non-polar) | Isocratic or gradient of polar solvents | High-resolution separation and analysis |

Recrystallization and Precipitation Techniques

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. libretexts.org The principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool slowly. libretexts.org As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain in the solution. illinois.edulibretexts.org

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic amines, solvents like ethanol or mixtures such as ethyl acetate and hexane can be effective. In some cases, adjusting the pH can be used to induce precipitation or crystallization. For basic compounds like amines, acidification can form a salt which may have different solubility properties, aiding in purification. researchgate.netrochester.edu The final purity of the recrystallized product can be assessed by techniques such as melting point determination. libretexts.org

Structural Elucidation and Spectroscopic Characterization of Methyl 2 Amino 4,5 Bis Benzyloxy Benzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

No specific ¹H NMR data for Methyl 2-amino-4,5-bis(benzyloxy)benzoate was found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Assignment

No specific ¹³C NMR data for this compound was found.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

No 2D NMR data for this compound was found.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No specific FT-IR data for this compound was found.

Mass Spectrometry (MS)

No specific mass spectrometry data for this compound was found.

Despite a comprehensive search for scientific literature, no specific experimental data for High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), or X-ray crystallography for the compound "this compound" could be located.

The structural elucidation and spectroscopic characterization of chemical compounds rely on experimental data. Without published research containing this information, it is not possible to provide an accurate and scientifically sound article on the specific topics requested in the outline.

Further research would be required to synthesize and analyze this compound to generate the necessary data for a detailed discussion of its mass spectrometry and crystallographic properties. At present, this information does not appear to be available in the public scientific domain.

Computational and Theoretical Chemistry Studies of Methyl 2 Amino 4,5 Bis Benzyloxy Benzoate

Quantum Chemical Calculations for Molecular Geometry Optimization

The initial step in a theoretical study involves the optimization of the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms in a molecule, corresponding to a minimum on the potential energy surface. Methods like DFT, often with basis sets such as 6-311++G(d,p), are employed to calculate the equilibrium bond lengths, bond angles, and dihedral angles. For a molecule like Methyl 2-amino-4,5-bis(benzyloxy)benzoate, this would reveal the precise spatial orientation of the benzoate (B1203000) core, the amino and methyl ester groups, and the two bulky benzyloxy substituents. Comparing these theoretical parameters with experimental data, if available from techniques like X-ray crystallography, is essential for validating the computational model.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory and Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, an FMO analysis would map the distribution of these orbitals, identifying the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. An MEP analysis of this compound would highlight the electrostatic potential across the aromatic rings, the amino group, the carbonyl oxygen of the ester, and the ether oxygens of the benzyloxy groups, offering insights into its intermolecular interactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational NMR Chemical Shift Prediction

Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts for an isolated molecule in the gas phase are then often correlated with experimental data obtained in a solvent. This correlation allows for the assignment of experimental signals and can help confirm the molecular structure. A computational NMR study on this compound would provide theoretical chemical shift values for each unique proton and carbon atom.

Theoretical Vibrational Frequency Analysis

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and limitations of the theoretical model. A detailed analysis of the vibrational modes can help in the assignment of all fundamental vibrations, such as stretching, bending, and torsional modes. For the target compound, this would involve identifying the characteristic vibrational frequencies for the N-H stretches of the amino group, the C=O stretch of the ester, C-O stretches of the ether and ester groups, and various vibrations of the aromatic rings.

Without dedicated research providing these specific computational results for this compound, it is not possible to populate data tables or provide detailed research findings as requested. The scientific community has yet to publish a study of this nature on this specific chemical compound.

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound would involve the systematic exploration of the molecule's potential energy surface to identify stable conformers. This process is governed by the rotation around single bonds, particularly the C-O bonds of the benzyloxy groups and the C-C bond of the methyl ester. The key dihedral angles that would define the conformational space include:

The C-C-O-C dihedral angles of the two benzyloxy groups.

The C-C-O-C dihedral angle of the methyl ester group.

The orientation of the amino group relative to the benzene (B151609) ring.

The relative energies of the resulting conformers would be calculated to construct an energy landscape, which maps the stability of different conformations. The global minimum on this landscape would represent the most stable conformation of the molecule. Intramolecular interactions, such as hydrogen bonding between the amino group and adjacent oxygen atoms, as well as steric hindrance between the bulky benzyloxy groups, would be critical factors in determining the preferred conformations.

Without specific computational studies, it is not possible to provide a data table of stable conformers and their relative energies for this compound.

Reaction Mechanism Studies and Transition State Analysis relevant to this compound Transformations

Reaction mechanism studies for transformations involving this compound would focus on elucidating the step-by-step pathway from reactants to products. This would involve identifying all intermediates and, crucially, the transition states that connect them. Transition state analysis is fundamental to understanding the kinetics of a reaction, as the energy of the highest transition state (the activation energy) determines the reaction rate.

Potential reactions for which computational studies could provide significant insights include:

N-acylation or N-alkylation: Investigating the mechanism of reactions at the amino group.

Ester hydrolysis or transesterification: Studying the transformation of the methyl ester group.

Debenzylation: Analyzing the cleavage of the benzyloxy ether linkages.

For each of these potential transformations, a computational study would aim to:

Locate the transition state structure: This is the highest energy point along the reaction coordinate.

Calculate the activation energy: The energy difference between the reactants and the transition state.

Determine the reaction pathway: By following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products.

Such studies would provide a detailed picture of the electronic and structural changes that occur during the reaction, which is essential for optimizing reaction conditions and predicting the formation of byproducts.

Given the absence of specific research, a data table detailing transition state geometries, activation energies, and reaction coordinates for transformations of this compound cannot be provided.

Chemical Reactivity and Derivatization Strategies for Methyl 2 Amino 4,5 Bis Benzyloxy Benzoate

Reactions at the Amino Group

The primary aromatic amino group is a versatile functional handle, acting as a nucleophile in numerous reactions. This allows for the introduction of a wide range of substituents, fundamentally altering the molecule's properties.

The nucleophilic amino group of Methyl 2-amino-4,5-bis(benzyloxy)benzoate readily reacts with acylating and sulfonylating agents. These reactions are fundamental for the formation of amide and sulfonamide linkages, respectively.

Acylation typically involves the reaction of the amine with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. For instance, the N-acylation of similar aminobenzoate structures is a well-established method for synthesizing intermediates for pharmaceuticals. google.com This transformation converts the primary amine into a more complex secondary amide, which can alter the electronic properties of the benzene (B151609) ring and provide a scaffold for further functionalization.

Sulfonylation proceeds in a similar manner, utilizing sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) to yield sulfonamides. The resulting sulfonamide group is a key feature in many biologically active compounds. The reaction conditions for sulfonylation often involve a base like pyridine (B92270) or triethylamine (B128534) in an inert solvent. While specific examples for this compound are not detailed in readily available literature, the reactivity is analogous to other aromatic amines used in the synthesis of key intermediates for agrochemicals and pharmaceuticals. google.comgoogle.com

| Reaction Type | Reagents | Product Type | General Scheme |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | N-acyl derivative (Amide) | Ar-NH₂ + R-COCl → Ar-NH-COR + HCl |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base (e.g., Pyridine) | N-sulfonyl derivative (Sulfonamide) | Ar-NH₂ + R-SO₂Cl → Ar-NH-SO₂R + HCl |

Introducing alkyl groups onto the nitrogen atom can be achieved through direct alkylation or, more effectively, via reductive amination.

Direct Alkylation with alkyl halides is often difficult to control with primary amines, as the reaction can proceed to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, leading to a mixture of products. masterorganicchemistry.com

Reductive Amination provides a more controlled and selective method for mono-alkylation. masterorganicchemistry.com This process involves two main steps that can often be performed in a single pot: first, the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. Second, the in-situ reduction of the imine to the corresponding secondary amine. wikipedia.org This method avoids the problem of over-alkylation. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting carbonyl compound but are reactive towards the protonated imine (iminium ion). masterorganicchemistry.comorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis for preparing a diverse range of substituted amines. wikipedia.org

| Starting Materials | Reducing Agent | Intermediate | Final Product |

|---|---|---|---|

| Ar-NH₂ + R-CHO (Aldehyde) | NaBH₃CN or NaBH(OAc)₃ | Ar-N=CHR (Imine) | Ar-NH-CH₂R (Secondary Amine) |

| Ar-NH₂ + R-CO-R' (Ketone) | NaBH₃CN or NaBH(OAc)₃ | Ar-N=C(R)R' (Imine) | Ar-NH-CH(R)R' (Secondary Amine) |

The primary aromatic amino group can be converted into a diazonium salt through a process known as diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C).

The resulting diazonium salt (Ar-N₂⁺Cl⁻) is a highly valuable synthetic intermediate. It can undergo a variety of substitution reactions, known as Sandmeyer or Schiemann reactions, where the diazonium group is replaced by a wide range of nucleophiles, including -Cl, -Br, -CN, -F, and -OH. Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds (e.g., phenols or anilines) to form azo compounds (Ar-N=N-Ar'), which are often intensely colored and used as dyes.

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The reaction is typically reversible and can be driven to completion by removing the water formed, for example, by azeotropic distillation. This transformation is fundamental in the synthesis of various heterocyclic systems and as a preliminary step in reactions like reductive amination. mdpi.com

Reactions at the Ester Group

The methyl ester functionality is another key site for reactivity, primarily serving as a precursor to a carboxylic acid through hydrolysis.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, also known as saponification, is a common and efficient method. chemspider.com The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. chemspider.com

The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl carbon. This results in the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid product, 2-amino-4,5-bis(benzyloxy)benzoic acid. chemspider.comresearchgate.net This transformation is often a crucial step in synthetic pathways where the carboxylic acid is required for further reactions, such as amide bond formation. nih.gov

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Saponification | NaOH(aq) / Methanol, Heat | Sodium 2-amino-4,5-bis(benzyloxy)benzoate (carboxylate salt) |

| 2. Acidification | HCl(aq) | 2-amino-4,5-bis(benzyloxy)benzoic acid |

Transesterification

The methyl ester group of this compound can be converted to other esters through transesterification. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The process is an equilibrium reaction, and driving it to completion often requires using the alcohol reactant as the solvent or removing the methanol byproduct as it forms. google.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic for attack by the new alcohol. masterorganicchemistry.com Basic conditions, typically employing an alkoxide (e.g., sodium ethoxide in ethanol), involve nucleophilic acyl substitution where the incoming alkoxide attacks the ester carbonyl. masterorganicchemistry.comneptjournal.com

| Reactant Alcohol | Catalyst | Product Ester |

| Ethanol | H₂SO₄ (cat.) or NaOEt | Ethyl 2-amino-4,5-bis(benzyloxy)benzoate |

| Isopropanol | H₂SO₄ (cat.) or NaO-iPr | Isopropyl 2-amino-4,5-bis(benzyloxy)benzoate |

| Benzyl (B1604629) Alcohol | H₂SO₄ (cat.) or NaOBn | Benzyl 2-amino-4,5-bis(benzyloxy)benzoate |

Amidation

The methyl ester can also be converted into a variety of amides through reaction with primary or secondary amines. This transformation, known as aminolysis or amidation, typically requires heating the ester with the desired amine. The reaction can be slow, but various catalytic systems, including those based on zirconium or niobium oxides, can facilitate the direct amidation of esters. researchgate.netresearchgate.net The reactivity is influenced by the nucleophilicity of the amine. For less reactive amines, the ester can first be hydrolyzed to the corresponding carboxylic acid, which is then coupled with the amine using standard peptide coupling reagents. Lewis acid catalysts can also be employed for the direct amidation of amino acids. nih.gov

| Amine Reactant | Product Amide |

| Ammonia (B1221849) (NH₃) | 2-amino-4,5-bis(benzyloxy)benzamide |

| Methylamine (CH₃NH₂) | 2-amino-4,5-bis(benzyloxy)-N-methylbenzamide |

| Piperidine (C₅H₁₀NH) | (2-amino-4,5-bis(benzyloxy)phenyl)(piperidin-1-yl)methanone |

Reactions at the Benzyloxy Ethers

The two benzyloxy groups serve as protecting groups for the hydroxyl functionalities. Their removal or modification is a key step in the synthesis of various target molecules.

The cleavage of benzyl ethers is a common transformation in organic synthesis, with several established methods available. organic-chemistry.org

Catalytic Hydrogenolysis: This is the most common and generally mildest method for benzyl ether deprotection. ambeed.com It involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). chemrxiv.orgrsc.orgacsgcipr.org The reaction cleaves the benzyl C-O bond, yielding the free phenol (B47542) and toluene (B28343) as a byproduct. ambeed.com This method is often highly selective and tolerant of many other functional groups, though care must be taken as other reducible groups (e.g., alkenes, alkynes, nitro groups) may also be affected. acsgcipr.org

Lewis Acid Mediated Cleavage: Strong Lewis acids can also be used to cleave benzyl ethers. Reagents like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are effective for cleaving aryl ethers. organic-chemistry.org This method is suitable for molecules that are sensitive to hydrogenation conditions. However, Lewis acids are less selective and can react with other functional groups, such as esters. researchgate.net The reaction conditions are typically harsh and require careful control.

| Deprotection Method | Reagents & Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂ (1 atm), Pd/C, solvent (e.g., EtOH, EtOAc), room temp. rsc.orgrsc.org | Mild conditions, high yield, clean reaction. | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups). |

| Lewis Acid Cleavage | BCl₃ or BBr₃, CH₂Cl₂, low temp. to room temp. organic-chemistry.org | Useful when hydrogenation is not viable. | Harsh conditions, poor functional group tolerance (can cleave esters). |

Upon removal of both benzyl groups, Methyl 2-amino-4,5-dihydroxybenzoate is formed. This product contains a catechol moiety (two adjacent hydroxyl groups on an aromatic ring). The selective functionalization of one hydroxyl group in the presence of the other presents a synthetic challenge. Strategies for selective protection often rely on the subtle differences in the acidity (pKa) of the two phenolic protons. researchgate.net

One approach involves using a base that is strong enough to deprotonate only the more acidic phenol, followed by reaction with an electrophile. researchgate.net Another strategy is the temporary protection of the catechol as a cyclic derivative, such as a cyclic carbonate or acetal. mdpi.comacs.org This allows for modification at other parts of the molecule, after which the catechol can be regenerated. Silyl protecting groups can also be employed, with careful control of stoichiometry and reaction conditions potentially allowing for mono-protection. researchgate.netnih.gov

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (SEAr) allows for the introduction of new substituents onto the benzene ring. The outcome of such reactions on this compound is governed by the directing effects of the existing groups. libretexts.org

The ring has four substituents:

-NH₂ (amino): Strongly activating and ortho, para-directing. stackexchange.com

-OCH₂Ph (benzyloxy) at C4 & C5: Strongly activating and ortho, para-directing.

-COOCH₃ (methyl ester): Deactivating and meta-directing. fiveable.me

The positions available for substitution are C3 and C6. The directing effects of the substituents are as follows:

The -NH₂ group at C2 directs to C3 (ortho, but sterically hindered) and C6 (para).

The -OCH₂Ph group at C4 directs to C3 (ortho) and C5 (ortho, occupied).

The -OCH₂Ph group at C5 directs to C4 (ortho, occupied) and C6 (ortho).

The -COOCH₃ group at C1 directs to C3 (meta) and C5 (meta, occupied).

The powerful activating and directing effects of the amino and benzyloxy groups overwhelm the deactivating effect of the ester. youtube.comsavemyexams.com The C6 position is strongly activated by both the para-amino group and the ortho-benzyloxy group at C5. The C3 position is activated by the ortho-amino and ortho-benzyloxy groups but is also meta to the deactivating ester and is more sterically hindered. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position . Common SEAr reactions like bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) would yield the corresponding 6-substituted derivative. acs.org

Cyclization Reactions Involving Multiple Functional Groups to Form Heterocycles

The ortho-disposition of the amino and methyl ester groups on the benzene ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. nih.gov These intramolecular or intermolecular condensation reactions are fundamental in medicinal chemistry for building complex scaffolds.

Quinazolinone Formation: Reaction with reagents like formamide, or a two-step process involving acylation of the amino group followed by cyclization, can lead to the formation of quinazolin-4-one derivatives. researchgate.netresearchgate.net For example, heating with an appropriate aldehyde and an oxidant could yield a 2-substituted quinazolinone.

Benzodiazepine (B76468) Formation: Derivatives of this compound can be used to construct benzodiazepine rings, a common motif in pharmacologically active molecules. wum.edu.plresearchgate.netwum.edu.pl This often involves reaction of the amino group with an α-halo ketone followed by cyclization, or by coupling with an amino acid followed by intramolecular amide bond formation. rsc.org

These cyclization strategies allow for the conversion of the simple aminobenzoate core into more complex, rigid heterocyclic structures with potential biological applications. rsc.orgrsc.orgnih.gov

Role of Methyl 2 Amino 4,5 Bis Benzyloxy Benzoate As a Versatile Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Quinoxaline (B1680401) and Quinazolinone Derivatives

The chemical structure of Methyl 2-amino-4,5-bis(benzyloxy)benzoate, which is a derivative of methyl 2-aminobenzoate (B8764639), makes it an ideal precursor for the synthesis of quinoxaline and quinazolinone derivatives. These nitrogen-containing heterocyclic compounds are of significant interest in pharmaceutical chemistry due to their broad range of biological activities.

Quinoxaline Synthesis: Quinoxalines are typically synthesized through the condensation reaction of an ortho-phenylenediamine (a benzene (B151609) ring with two adjacent amino groups) with an α-dicarbonyl compound. nih.gov While this compound is not a diamine itself, it can be chemically modified to become one, or its amino group can participate in cyclization reactions with appropriate reagents to form quinoxaline-like structures. The core ortho-amino methyl ester arrangement is the key reactive feature that enables the formation of the heterocyclic ring.

Quinazolinone Synthesis: The synthesis of quinazolinones often involves the reaction of anthranilic acid or its esters with various reagents. researchgate.netnih.govorganic-chemistry.org this compound, as a substituted methyl 2-aminobenzoate, can react with compounds like acid amides or N-acylanthranilic acids to form the fused pyrimidinone ring characteristic of quinazolinones. nih.govorganic-chemistry.org The amino group acts as a nucleophile, and the adjacent methyl ester group participates in the cyclization and condensation, leading to the formation of the quinazolinone core. The benzyloxy groups at the 4 and 5 positions are retained in the final product, yielding highly substituted quinazolinone derivatives that can be further modified. mdpi.com

| Heterocycle | General Precursors | Key Reaction Type | Relevance of Target Compound |

|---|---|---|---|

| Quinoxalines | ortho-phenylenediamines, α-dicarbonyls | Condensation | Serves as a substituted ortho-amino aniline (B41778) derivative for cyclization. |

| Quinazolinones | Anthranilic acids/esters, amides, orthoesters | Condensation/Cyclization | The ortho-amino ester moiety readily participates in ring-forming reactions. researchgate.net |

Scaffold for the Construction of Fused Heterocyclic Systems

The term "fused heterocyclic systems" refers to molecules where a heterocyclic ring shares one or more sides with an aromatic ring. nih.govresearchgate.net this compound is an excellent scaffold for building such systems because its benzene ring provides a stable foundation onto which various heterocyclic rings can be constructed. mdpi.com

The reactivity of the amino and ester groups allows for a range of cyclization strategies. Depending on the reaction partner, different types of heterocyclic rings can be fused to the benzoate (B1203000) core. For example, reaction with β-ketoesters can lead to the formation of fused pyridine (B92270) rings, while reactions with appropriate nitrogen-containing compounds can yield other azole-based systems like benzodiazepines. mdpi.com This versatility allows chemists to create a diverse range of complex polycyclic molecules from a single, readily available starting material. The benzyloxy groups can also influence the electronic properties of the ring system or serve as protecting groups that can be removed later in the synthesis to reveal reactive hydroxyl groups for further functionalization. nih.govfrontiersin.org

Intermediate in the Preparation of Bis-Aromatic Compounds

Bis-aromatic compounds, which contain two directly or indirectly linked aromatic rings, are important structures in materials science and medicinal chemistry. This compound can serve as a key intermediate in the synthesis of these molecules, particularly through modern cross-coupling reactions.

One prominent example of such a reaction is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. nih.gov The amino group of this compound can react with an aryl halide to form a diarylamine, a structure where two aromatic rings are linked by a nitrogen atom. Alternatively, the core aromatic ring of the benzoate could be halogenated and then coupled with another aromatic amine or boronic acid (via Suzuki coupling) to form a biaryl system. These bis-aromatic structures are precursors to complex ligands, polymers, and biologically active molecules. nih.gov

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov this compound is an ideal building block for creating such libraries due to its multiple points of diversification.

The synthesis of a 1,4-benzodiazepine (B1214927) library, for instance, has been demonstrated using three-component reactions involving 2-aminobenzophenones, amino acids, and alkylating agents. researchgate.net Similarly, the amino group of this compound can be reacted with a diverse set of building blocks (e.g., a library of aldehydes or carboxylic acids), while the ester group could be modified in a subsequent step. This approach allows for the systematic and parallel synthesis of hundreds or thousands of unique compounds based on the quinazolinone, benzodiazepine (B76468), or other heterocyclic scaffolds. researchgate.net These libraries can then be screened for biological activity, significantly accelerating the process of identifying new drug candidates. nih.gov

| Library Type | Key Building Blocks | Diversification Points on Target Compound | Potential Products |

|---|---|---|---|

| Quinazolinone Library | Target Compound, various orthoesters, various amines | Amino group, Ester group | Structurally diverse quinazolinones |

| Benzodiazepine Library | Target Compound, various amino acids, various alkylating agents | Amino group | A wide range of 1,4-benzodiazepine derivatives researchgate.net |

Applications in the Development of Advanced Synthetic Intermediates

An advanced synthetic intermediate is a complex molecule that is itself the product of several synthetic steps and serves as a precursor for a final target molecule, often a pharmaceutical. This compound is valuable in this context because it can be elaborated into more complex structures that are closer to the final target.

For example, a closely related compound, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride, is a key intermediate in the synthesis of Erlotinib, a targeted cancer therapy drug. nbinno.com This highlights the role of substituted 2-aminobenzoates in the production of high-value pharmaceuticals.

The benzyloxy groups in this compound are important in this role as they are common protecting groups for phenols. After the core heterocyclic structure has been assembled, these benzyl (B1604629) groups can be chemically removed (typically by catalytic hydrogenation) to yield dihydroxy derivatives. These exposed hydroxyl groups provide new reaction sites for further modification, such as alkylation or esterification, allowing for the synthesis of highly complex and functionalized final products. Other aminobenzoates have been used as intermediates for compounds like benzothiazines. nih.gov This step-wise elaboration is a hallmark of modern multi-step organic synthesis.

Analytical Methodologies for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Reaction Progress

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of non-volatile organic compounds like Methyl 2-amino-4,5-bis(benzyloxy)benzoate. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where the compound is separated based on its hydrophobic character. researchgate.net This method allows for the quantification of the main compound and the detection of impurities, providing precise data on the purity level.

In a typical RP-HPLC setup, a C18 column is used as the stationary phase. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the composition adjusted to achieve optimal separation. sielc.comsielc.com Detection is commonly performed using a UV detector, as the aromatic rings within the this compound structure allow for strong UV absorbance at specific wavelengths, such as 254 nm. researchgate.net By comparing the retention time of the main peak to that of a reference standard, the compound's identity can be confirmed. The area of the peak is proportional to its concentration, which allows for the calculation of purity. The method can be considered stability-indicating, as it can separate the main compound from its potential degradation products. nih.gov

Below are typical parameters for an RP-HPLC method that could be applied to the analysis of this compound.

Table 1: Example HPLC Parameters for Analysis

| Parameter | Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Water mixture sielc.comsielc.com |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 254 nm researchgate.net |

| Injection Volume | 1 - 20 µL |

Gas Chromatography (GC) for Volatile Byproducts and Reactants

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. ijfans.org Due to its high molecular weight and low volatility, this compound itself is not typically analyzed by GC without derivatization. However, GC is highly valuable for monitoring the presence of volatile reactants, solvents, or low-molecular-weight byproducts that may be present in a reaction mixture or as impurities in the final product.

For instance, in the synthesis of this compound, potential volatile components could include residual solvents like methanol or reactants such as benzyl (B1604629) bromide. GC analysis can effectively quantify these trace components. The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). nih.gov Separation occurs based on the differential partitioning of the analytes between the two phases. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection and identification. ijfans.org

The table below outlines a general set of conditions for the GC analysis of potential volatile impurities.

Table 2: General GC Parameters for Volatile Impurity Analysis

| Parameter | Value |

|---|---|

| Column | Capillary column (e.g., Rxi-1ms) nih.gov |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | e.g., 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. fishersci.comrjpbcs.com It is widely used in synthetic organic chemistry to quickly determine the consumption of starting materials and the formation of products. thieme.de For the synthesis of this compound, TLC allows the chemist to visualize the progress of the reaction by comparing the chromatographic profile of the reaction mixture over time to that of the starting materials and a reference standard of the product. researchgate.net

The technique involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), which is a mixture of organic solvents. The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. After development, the spots are visualized, commonly under UV light at 254 nm, where UV-active compounds like this compound will appear as dark spots. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. mdpi.com

Table 3: Example TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent (e.g., Hexane (B92381)/Ethyl Acetate (B1210297) or Toluene (B28343)/Ethanol) mdpi.com |

| Visualization | UV light at 254 nm |

| Application | Monitoring disappearance of reactants and appearance of the product spot. |

Elemental Analysis (CHN) for Compositional Verification

Elemental Analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides a crucial check on the empirical formula of a newly synthesized compound and is a primary method for verifying its elemental composition and purity. For a pure sample of this compound (C₂₂H₂₁NO₄), the experimentally determined percentages of C, H, and N should closely match the theoretically calculated values. A significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect structural assignment.

The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the substance is combusted at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

Table 4: Elemental Composition of this compound (C₂₂H₂₁NO₄)

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 70.01% |

| Hydrogen (H) | 5.61% |

| Nitrogen (N) | 3.71% |

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Routes for Methyl 2-amino-4,5-bis(benzyloxy)benzoate

Traditional synthetic methods for substituted anilines often rely on harsh conditions, expensive metal catalysts, and toxic reagents. The development of environmentally benign and sustainable synthetic protocols is a paramount objective in modern organic chemistry. Future research into the synthesis of this compound will likely prioritize methods that reduce waste, energy consumption, and the use of hazardous materials.

Key research avenues include:

Chemoenzymatic Methods: Utilizing enzymes such as nitroreductases could offer a highly selective and low-energy alternative to traditional chemical reductions of a corresponding nitro-precursor. This biocatalytic approach operates under mild, aqueous conditions and avoids the need for high-pressure hydrogen gas and precious-metal catalysts.

Catalyst- and Additive-Free Reactions: Exploring reaction pathways that proceed without the need for metal catalysts or chemical additives represents a significant step towards greener synthesis. For instance, methods involving sequential imine condensation and isoaromatization under mild conditions could be adapted for the synthesis of aniline (B41778) derivatives.

Alternative Hydrogen Sources: Moving away from high-pressure hydrogen gas, systems like the Pd/C–ethylene system, which uses hydrogen transfer between a cyclohexanone (B45756) precursor and ethylene, could be investigated for the aromatization step in the synthesis of the aniline core structure.

| Parameter | Traditional Synthesis (e.g., Metal-Catalyzed Reduction) | Potential Greener Routes |

|---|---|---|

| Catalyst | Precious metals (e.g., Pd, Pt) | Biocatalysts (e.g., Nitroreductases), Catalyst-free systems |

| Reagents & Conditions | High pressure H₂, high temperatures, toxic acids/solvents | Aqueous media, atmospheric pressure, mild temperatures |

| Selectivity | May require protecting groups for sensitive functionalities | High chemoselectivity, reducing the need for protection/deprotection steps |

| Sustainability | Reliance on non-renewable precious metals, high energy input | Reduced reliance on metals, lower energy consumption, potential for closed-loop processes |

Exploration of Novel Derivatization Pathways for Diversification

The functional groups of this compound—the primary amine, the methyl ester, and the benzyl (B1604629) ethers—offer multiple handles for chemical modification. Exploring novel derivatization pathways is crucial for creating a diverse library of related compounds for screening in various applications. The chemical modification of aminobenzoic acid scaffolds has been shown to be a viable concept for modulating their properties.

Future derivatization strategies could focus on:

N-Functionalization: The amino group can undergo a wide range of reactions.

Schiff Base Formation: Condensation with various aldehydes and ketones can yield a diverse array of imines, which have shown potential as antimicrobial and cytotoxic agents in other systems.

Acylation: Reaction with acyl chlorides or anhydrides can produce amides, altering the electronic properties and steric bulk around the nitrogen atom.

Carboxyl Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups, such as amides, by coupling with different amines.

O-Debenzylation and Re-alkylation: The selective cleavage of the benzyl ether protecting groups would yield the corresponding dihydroxy derivative. These phenolic hydroxyl groups could then be re-alkylated or acylated to introduce different substituents, thereby modifying solubility, hydrogen-bonding capacity, and electronic properties.

| Functional Group | Reaction Type | Reagents | Potential New Functional Group |

|---|---|---|---|

| Amino (-NH₂) | Schiff Base Condensation | Aldehydes/Ketones (R-CHO/R₂C=O) | Imine (-N=CHR) |

| Amino (-NH₂) | Acylation | Acyl Halides (R-COCl) | Amide (-NH-CO-R) |

| Methyl Ester (-COOCH₃) | Hydrolysis followed by Amidation | 1. NaOH/H₂O; 2. R-NH₂, Coupling Agent | Amide (-CO-NH-R) |

| Benzyloxy (-OCH₂Ph) | Hydrogenolysis | H₂, Pd/C | Hydroxyl (-OH) |

Advanced Computational Modeling for Reaction Prediction and Mechanism Elucidation

Computational chemistry offers powerful tools to accelerate research by providing insights into reaction mechanisms, predicting outcomes, and guiding experimental design. For a molecule like this compound, in silico studies can be invaluable.

Emerging research avenues in this area include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of potential synthetic and derivatization reactions. This allows for a deeper understanding of the reaction mechanism, helping to optimize conditions such as catalyst choice, temperature, and solvent.

Predicting Reaction Outcomes: Computational models can predict the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring, should further modifications be desired. By analyzing the electronic effects (both inductive and resonance) of the existing substituents, researchers can forecast whether an incoming electrophile will be directed to the remaining open position on the ring.

Virtual Screening of Derivatives: For potential applications, molecular docking studies can be used to predict the binding interactions of newly designed analogues with biological targets. This can help prioritize the synthesis of compounds with the highest predicted affinity and efficacy, saving significant time and resources.

| Computational Tool | Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Calculate reaction energy profiles, model transition states | Elucidate reaction mechanisms, optimize synthetic conditions |

| Molecular Mechanics / Dynamics | Simulate conformational behavior and stability | Understand structural properties of analogues and their complexes |

| Molecular Docking | Predict binding modes and affinities of ligands to a target receptor | Prioritize synthesis of derivatives with high potential bioactivity |

| ADME Prediction | Forecast pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) | Design analogues with improved drug-like properties |

Integration into Automated Synthesis Platforms

The synthesis of a diverse library of analogues for screening is often a rate-limiting step in discovery pipelines. Automated synthesis platforms offer a solution by enabling the rapid and reliable production of multiple compounds in parallel. While initially developed for fields like peptide and oligonucleotide synthesis, these platforms are increasingly being adapted for small molecule synthesis.

Future work could involve developing a strategy for the automated solution-phase or solid-phase synthesis of this compound derivatives. This would involve:

Scaffold Immobilization: Attaching the core molecule or an early-stage precursor to a solid support or a soluble tag (like a fluorous tag) to facilitate purification after each reaction step.

Modular Reagent Addition: Programming the platform to perform sequential reaction cycles, such as a series of amidations or alkylations, by automatically adding different building blocks from a pre-loaded library.

Automated Purification: Incorporating automated purification techniques, such as solid-phase extraction (SPE), after each synthetic step to remove excess reagents and byproducts.

This approach would dramatically increase the throughput of analogue synthesis, allowing for the rapid exploration of structure-activity relationships (SAR).

Design and Synthesis of New Analogues with Modified Architectural Features

The rational design of new analogues with tailored properties is a cornerstone of chemical research. Based on the core structure of this compound, several architectural modifications could be explored to modulate its physicochemical and biological properties.

Key design strategies include:

Scaffold Simplification or Elaboration: The principle of molecular simplification could be used to create analogues with a less complex structure that may be easier to synthesize while retaining key pharmacophoric features. Conversely, the scaffold could be elaborated by fusing new rings to the benzene core.

Modification of Benzyl Ethers: The benzyl groups could be replaced with other alkyl or aryl groups to fine-tune properties like lipophilicity and metabolic stability. Introducing electron-donating or electron-withdrawing substituents onto the phenyl rings of the benzyl groups could also modulate electronic properties.

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres. For example, the methyl ester could be replaced with a hydroxamic acid, a tetrazole, or a small amide to alter its hydrogen bonding capabilities and pharmacokinetic profile.

| Modification Strategy | Example Analogue | Rationale |

|---|---|---|

| Ether Group Modification | Methyl 2-amino-4,5-bis(4-fluorobenzyloxy)benzoate | Introduce fluorine to potentially enhance metabolic stability and binding interactions. |

| Ester Group Bioisostere | N-hydroxy-2-amino-4,5-bis(benzyloxy)benzamide | Replace ester with a hydroxamic acid, a common zinc-binding group in enzyme inhibitors. |

| Ring Substitution Pattern | Methyl 3-amino-4,5-bis(benzyloxy)benzoate | Alter the relative positions of the substituents to explore different spatial arrangements for target interaction. |

| Scaffold Modification | Methyl 6-amino-2,3-bis(benzyloxy)quinoxaline-5-carboxylate | Replace the benzene ring with a quinoxaline (B1680401) to expand the aromatic system and introduce new interaction points. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-4,5-bis(benzyloxy)benzoate, and what typical yields are reported?

- Methodology : A common approach involves multi-step protection and functionalization. For analogous esters, benzyloxy groups are introduced via nucleophilic substitution or Mitsunobu reactions. For example, in the synthesis of related glycosides, benzyl-protected intermediates are purified using silica gel chromatography with hexane/ethyl acetate gradients (6:1 v/v), yielding ~33% pure product . Adjustments to stoichiometry (e.g., 3.0 eq of aryl halides) and reflux conditions (e.g., 4 hours in ethanol with glacial acetic acid) are critical for optimizing yields .

- Data : Yields for structurally similar esters range from 30% to 60%, depending on purification efficiency and side-reaction suppression .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR in DMSO- or CDCl resolve aromatic protons (δ 6.8–7.5 ppm) and benzyloxy methylene signals (δ 4.8–5.2 ppm). Overlapping signals may require 2D techniques (e.g., HSQC, HMBC) .

- HPLC : Reverse-phase HPLC with photodiode array detection (e.g., Agilent 1200 series) using C18 columns and acetonitrile/water gradients ensures purity >95% .

- Mass Spectrometry : QTRAP-5500 systems with ESI+ detect [M+H] ions, confirming molecular weight (e.g., m/z 299.32 for CHNO) .

Advanced Research Questions

Q. How can genotoxic impurities (e.g., nitro or ethyl ester byproducts) be controlled during synthesis?

- Methodology :

- DEREK Nexus Software : Predicts genotoxicity risks for intermediates like nitro derivatives, which may require limiting to ≤10 ppm. Use in silico screening to flag mutagenic motifs early .

- Purification : Multi-step chromatography (e.g., flash silica gel, preparative HPLC) removes impurities. For example, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is controlled via gradient elution (hexane/EtOAc) .

Q. What steric and electronic effects do benzyloxy groups exert on the compound’s reactivity in further functionalization?

- Methodology :

- Steric Effects : Benzyloxy groups at positions 4 and 5 hinder electrophilic substitution at the 2-amino site. Computational modeling (e.g., DFT) predicts regioselectivity in reactions like acylation .

- Electronic Effects : Electron-donating benzyloxy groups increase electron density on the aromatic ring, favoring nucleophilic attacks. Kinetic studies under varying pH/temperature quantify activation barriers .

- Case Study : In glycoside analogs, bulky benzyloxy groups reduce reaction rates by 40% compared to methoxy derivatives .

Key Research Considerations

- Safety : Handle with nitrile gloves and ventilation due to potential sensitization risks (analogous to ERL ethyl esters) .

- Stereochemistry : Chiral centers in benzyloxy derivatives require asymmetric synthesis or enzymatic resolution for bioactive applications .

- Biological Activity : Structural analogs (e.g., erlotinib precursors) show antitumor activity, suggesting SAR studies on benzyloxy vs. methoxyethoxy substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.